7-Aminoindolin-2-one
Overview
Description
7-Aminoindolin-2-one is a chemical compound with the molecular formula C8H8N2O . It is used for research and development purposes .
Synthesis Analysis
A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed, involving sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization . Another synthesis method involves the hydrogenation reduction of 3-(hydroxyimino)indolin-2-one, which was synthesized by the reaction of isatin and hydroxylamine hydrochloride .Molecular Structure Analysis
The molecular structure of 7-Aminoindolin-2-one consists of a core indolin-2-one structure with an amino group attached at the 7th position . The InChI code for this compound is 1S/C8H8N2O/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4,9H2,(H,10,11) .Chemical Reactions Analysis
7-Aminoindolin-2-one can be used as a starting material in the synthesis of various compounds. For example, it can be used in the synthesis of hybrids of indolin-2-one and nitroimidazole, which have been found to be effective against Staphylococcus aureus strains .Physical And Chemical Properties Analysis
7-Aminoindolin-2-one has a molecular weight of 148.16 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 148.063662883 g/mol . The topological polar surface area is 55.1 Ų .Scientific Research Applications
Antitubulin Agents : A series of 7-aroyl-aminoindoline-1-benzenesulfonamides, closely related to 7-Aminoindolin-2-one, displayed significant activity as inhibitors of tubulin polymerization, an important target in cancer therapy. These compounds bind to the colchicine binding site of microtubules, showing potent antitumor activity against several human cancer cell lines (Chang et al., 2006).
Synthesis Methodology : Research has been conducted on IrIII-catalyzed C-7 selective C–H amidation and amination of indolines, a process relevant to the synthesis of 7-aminoindolines. This method is environmentally benign and scalable, providing a robust and reliable way to synthesize N-(7-indolinyl)amides, sulfonamides, and arylamines (Hou et al., 2015).
Cancer Imaging Agents : Carbon-11-labeled 7-aroyl-aminoindoline-1-sulfonamides have been synthesized as potential PET agents for imaging tubulin polymerization in cancers, highlighting their use in diagnostic imaging and drug development (Wang et al., 2008).
Photolabile Precursors : 1-Acyl-7-nitroindolines, similar in structure to 7-Aminoindolin-2-one, are used as reagents for rapid release of carboxylates upon flash photolysis in aqueous solution. They are particularly effective in neurobiological experiments for the rapid release of neuroactive amino acids (Papageorgiou et al., 2004).
Anticancer Activity : Novel derivatives of 7-amino-4-methylquinolin-2(1H)-one, structurally related to 7-Aminoindolin-2-one, have been synthesized and evaluated for their anticancer activity. These compounds show selective activity against various cancer cells, suggesting potential in cancer therapeutics (Kubica et al., 2018).
DNA Alkylation and Gene Expression : Aminoindolines, including compounds similar to 7-Aminoindolin-2-one, have been studied for their ability to alkylate DNA and affect the expression of the protooncogene c-myc, providing insights into their potential as anticancer drugs (Nelson et al., 2005).
- indolin-2-one, has been investigated for potential applications in materials engineering. The photoreactive amide bond in N-peptidyl-7-nitroindolines can be cleaved using two-photon excitation, potentially useful for three-dimensional microstructure fabrication (Hatch et al., 2016).
Enzyme Inhibition Studies : Research on 7-(aminosulfonyl)-1,2,3,4-tetrahydroisoquinoline, a compound structurally related to 7-Aminoindolin-2-one, provided insights into the importance of the acidic hydrogen in enzyme inhibition, specifically towards phenylethanolamine N-methyltransferase, an enzyme involved in neurotransmitter synthesis (Grunewald et al., 1997).
Photocleavage Efficiency : Studies on 1-acyl-7-nitroindolines have explored the effect of aromatic substituents on photocleavage efficiency. These findings are relevant to the use of photolabile precursors in biological and chemical applications (Papageorgiou & Corrie, 2000).
Development of Photolabile GABA Reagents : Synthesis of a 7-nitroindolin-1-yl amide of GABA with reduced affinity for GABA receptors highlights the utility of 7-Aminoindolin-2-one analogs in the development of photolabile reagents for neuroscience research (Papageorgiou & Corrie, 2007).
Safety And Hazards
properties
IUPAC Name |
7-amino-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-6-3-1-2-5-4-7(11)10-8(5)6/h1-3H,4,9H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPBTSNUXKVZPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC=C2)N)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90423683 | |
Record name | 7-aminoindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Aminoindolin-2-one | |
CAS RN |
25369-32-8 | |
Record name | 7-aminoindolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90423683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-amino-2,3-dihydro-1H-indol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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